molecular formula C8H6IN B189558 4-(Iodomethyl)benzonitrile CAS No. 874-88-4

4-(Iodomethyl)benzonitrile

Cat. No.: B189558
CAS No.: 874-88-4
M. Wt: 243.04 g/mol
InChI Key: XVCMLNJYQSBFPR-UHFFFAOYSA-N
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Description

4-(Iodomethyl)benzonitrile: is an organic compound with the molecular formula C8H6IN . It is a derivative of benzonitrile, where the benzene ring is substituted with an iodomethyl group at the para position. This compound is known for its utility in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds .

Preparation Methods

Synthetic Routes and Reaction Conditions:

One common method for synthesizing 4-(Iodomethyl)benzonitrile involves the reaction of 4-cyanobenzyl bromide with sodium iodide in acetone. The reaction is typically carried out at 0°C for about 4 hours under an inert atmosphere . The yield of this reaction is generally high, around 93%.

Industrial Production Methods:

While specific industrial production methods for this compound are not extensively documented, the synthesis from 4-cyanobenzyl bromide is scalable and can be adapted for industrial applications. The use of sodium iodide in acetone is a practical approach due to the availability and cost-effectiveness of the reagents.

Chemical Reactions Analysis

Types of Reactions:

4-(Iodomethyl)benzonitrile undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The iodomethyl group can be replaced by other nucleophiles, such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction of the nitrile group can yield primary amines.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride in anhydrous ether.

Major Products:

    Nucleophilic Substitution: Formation of substituted benzonitriles.

    Oxidation: Formation of 4-(iodomethyl)benzoic acid or 4-(iodomethyl)benzaldehyde.

    Reduction: Formation of 4-(iodomethyl)benzylamine.

Scientific Research Applications

4-(Iodomethyl)benzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Iodomethyl)benzonitrile primarily involves its reactivity as an electrophile. The iodomethyl group is highly reactive towards nucleophiles, facilitating the formation of carbon-carbon and carbon-heteroatom bonds. This reactivity is exploited in various synthetic transformations, making it a valuable intermediate in organic synthesis .

Comparison with Similar Compounds

Uniqueness:

4-(Iodomethyl)benzonitrile is unique due to the presence of the iodomethyl group, which imparts higher reactivity compared to its bromine and chlorine counterparts. This makes it particularly useful in synthetic applications where mild conditions and high reactivity are desired.

Properties

IUPAC Name

4-(iodomethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6IN/c9-5-7-1-3-8(6-10)4-2-7/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVCMLNJYQSBFPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CI)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80355782
Record name 4-(iodomethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80355782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

874-88-4
Record name 4-(iodomethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80355782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Sodium iodide (99 mg, 0.660 mmol) and 4-(chloromethyl)benzonitrile (100 mg, 0.660 mmol) were dissolved in Acetone (Volume: 2.199 mL) and allowed to stir at room temperature for 4 hours. The resulting solid was filtered and the filtrate concentrated to obtain 4-(iodomethyl)benzonitrile (130 mg, 0.535 mmol, 81% yield) as an orange oil. It was taken directly to the next step without characterization and purification. N-benzyl-1-(1H-indole-2-carbonyl)-N-methylpiperidine-4-carboxamide (100 mg, 0.266 mmol) was dissolved in 1.0 mL of DMF and added to a suspension of sodium hydride (12.78 mg, 0.320 mmol) in 2.0 of DMF. The reaction was stirred at 80° C. for 10 minutes before adding 4-(iodomethyl)benzonitrile (129 mg, 0.533 mmol) dissolved in 2.0 mL of DMF. The reaction was allowed to stir overnight. After 18 hours, the reaction was cooled to room temperature before diluting with water and ethyl acetate. The organic phase was washed with water followed by saturated sodium chloride, dried over magnesium sulfate, filtered and concentrated. The crude material was purified via column chromatography using 50% ethyl acetate/hexanes to 100% ethyl acetate. The purification provided product as a white solid. (Yield: 50 mg, white solid) 1H-NMR (400 MHz, DMSO-d6) 7.78-7.67, 7.66-7.57, 7.49, 7.43-7.01, 6.80-6.68, 5.65-5.51, 4.62, 4.54-3.83, 3.16-2.83, 2.75, 2.35-2.26, 1.80-1.24
Quantity
99 mg
Type
reactant
Reaction Step One
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
2.199 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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